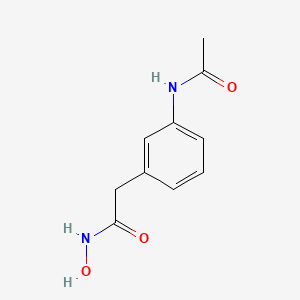
3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzaldehyde: is an organic compound that features a benzaldehyde moiety linked to a dioxolane ring through a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2,2-dimethyl-1,3-dioxolane-4-methanol under acidic conditions. The reaction proceeds through the formation of an ether linkage between the benzaldehyde and the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: 3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid.
Reduction: 3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine:
- Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzaldehyde depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The dioxolane ring and methoxy group can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-1,3-dioxolane-4-methanol: A precursor in the synthesis of 3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzaldehyde.
3-Hydroxybenzaldehyde: Another precursor used in the synthesis.
4-Benzyloxy-3-methoxybenzaldehyde: A structurally related compound with different substituents on the benzaldehyde ring.
Uniqueness:
- The presence of the dioxolane ring imparts unique chemical properties, such as increased stability and reactivity.
- The methoxy linkage provides versatility in chemical modifications and functionalization.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2)16-9-12(17-13)8-15-11-5-3-4-10(6-11)7-14/h3-7,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUSLSPELJZEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC2=CC=CC(=C2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[3-(propionylamino)phenyl]-1-piperidinecarboxylate](/img/structure/B8121862.png)


![4-fluoro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8121883.png)

![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B8121888.png)


![(3S)-2-(tert-Butyl) 3-ethyl (1S,4R)-rel-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8121910.png)




